Thermodynamic Differentiation: Exo Isomer Possesses Lower Enthalpy and Higher Entropy than Endo Counterpart
The exo-2-methylnorbornane isomer (CAS 872-78-6) has a liquid-phase standard enthalpy of formation (ΔfH°liquid) of –122.5 ± 1.2 kJ·mol⁻¹, compared to –122.1 ± 1.3 kJ·mol⁻¹ for the endo isomer (CAS 765-90-2) [1]. The standard liquid entropy (S°liquid) for the exo isomer is 246.2 J·mol⁻¹·K⁻¹, versus 238.2 J·mol⁻¹·K⁻¹ for the endo isomer [2]. This yields a 0.4 kJ·mol⁻¹ stabilization and an 8.0 J·mol⁻¹·K⁻¹ entropy advantage for the exo configuration.
S°liquid: 246.2 vs 238.2 J·mol⁻¹·K⁻¹
| Evidence Dimension | Liquid-phase standard enthalpy of formation and standard entropy |
|---|---|
| Target Compound Data | Exo: ΔfH°liquid = –122.5 ± 1.2 kJ·mol⁻¹; S°liquid = 246.2 J·mol⁻¹·K⁻¹ |
| Comparator Or Baseline | Endo: ΔfH°liquid = –122.1 ± 1.3 kJ·mol⁻¹; S°liquid = 238.2 J·mol⁻¹·K⁻¹ |
| Quantified Difference | ΔΔfH° = –0.4 kJ·mol⁻¹; ΔS° = +8.0 J·mol⁻¹·K⁻¹ |
| Conditions | Combustion calorimetry (Ccb); data compiled by NIST |
Why This Matters
When thermodynamic control governs product distribution or equilibration, the exo isomer is intrinsically more stable, directly influencing yield and isomer ratio in preparative chemistry.
- [1] Kozina, M. P. et al. Enthalpies of formation of exo- and endo-2-methylbicyclo[2.2.1]heptane. Termodin. Org. Soedin., 1976. Data compiled in NIST SRD 69 (exo ΔfH°liquid). View Source
- [2] Seregin, E. A.; Goroshko, N. N.; Kolesov, V. P.; Belikova, N. A.; Skuratov, S. M.; Plate, A. F. Low-temperature heat capacity and thermodynamic functions for endo- and exo-2-methylbicyclo[2,2,1]heptane. Dokl. Akad. Nauk SSSR 1964, 159, 1381–1384 (S°liquid data). View Source
